REACTION_CXSMILES
|
C1C=CC=CC=1.[CH3:7][N:8]([CH3:12])[CH2:9][CH2:10][NH2:11].[CH3:13][C:14]([CH3:21])([CH2:18][CH:19]=O)[CH2:15][CH:16]=O>>[CH3:7][N:8]([CH3:12])[CH2:9][CH2:10][N:11]1[CH:19]=[CH:18][C:14]([CH3:21])([CH3:13])[CH:15]=[CH:16]1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
CC(CC=O)(CC=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
water azeotroped off via a Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
After 15 hours the benzene was evaporated in vacuo
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
giving 5.76 g of crude product as a brown liquid
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCN1C=CC(C=C1)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |